trans-Diethyl caronate

Description

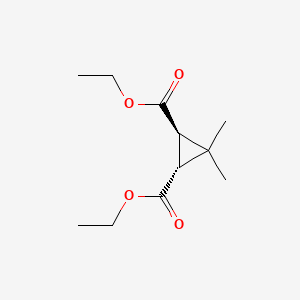

trans-Diethyl caronate (CAS 67945-22-6) is a cyclopropane dicarboxylate ester with two ethyl ester groups in a trans configuration on the cyclopropane ring (Fig. 1). It is a chiral compound, often synthesized via stereoselective methods such as 1,3-dipolar cycloadditions or oxidation of chrysanthemate derivatives . Its cyclopropane core introduces significant ring strain, influencing its reactivity in organic synthesis, particularly in stereospecific reactions and as an intermediate for bioactive molecules.

Properties

IUPAC Name |

diethyl (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRMNWDIYNBXRC-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](C1(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions.

Transesterification of Carbonate: This method involves the reaction of diethyl carbonate with another alcohol in the presence of a catalyst.

Alcoholysis of Urea: This method involves the reaction of urea with ethanol in the presence of a catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Diethyl caronate can undergo oxidation reactions to form various oxidation products.

Reduction: This compound can be reduced to form different reduction products.

Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

Reduction Reagents: Common reduction reagents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common substitution reagents include halogens and alkyl halides.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and alkanes.

Substitution Products: Halogenated compounds and alkylated compounds.

Scientific Research Applications

Solvent for Organic Reactions

One of the primary applications of trans-Diethyl carbonate is as a solvent in organic reactions. Its properties allow it to dissolve a wide range of polar and non-polar compounds, making it suitable for various chemical processes. For instance, it has been utilized in the synthesis of complex organic molecules where traditional solvents may pose toxicity risks.

Methylating Agent

trans-Diethyl carbonate serves as an effective methylating agent in organic synthesis. It can facilitate the introduction of methyl groups into target molecules, which is crucial for modifying chemical properties and enhancing biological activity. This application is particularly significant in pharmaceutical chemistry, where the modification of drug candidates can lead to improved efficacy.

Fuel Additive

There is growing interest in using trans-Diethyl carbonate as a fuel additive due to its potential to enhance combustion efficiency and reduce emissions. Preliminary studies indicate that blending DEC with conventional fuels can lead to lower particulate matter emissions, thus contributing to cleaner combustion technologies.

Data Tables and Case Studies

A notable application of trans-Diethyl carbonate is in biodiesel production through transesterification reactions. In a study conducted by Rathore et al., DEC was used as an acyl acceptor instead of methanol, resulting in higher yields of fatty acid methyl esters (FAMEs) while minimizing glycerol byproduct formation. The study demonstrated that using DEC not only improved the efficiency of biodiesel production but also enhanced the environmental profile of the process by reducing waste.

- Study Findings :

- Yield of FAMEs increased by 20% compared to traditional methods.

- Reduction in waste byproducts facilitated easier purification processes.

Case Study: Environmental Impact Assessment

In an environmental impact assessment conducted on the use of trans-Diethyl carbonate as a solvent in industrial applications, researchers found that its biodegradability significantly reduced the environmental footprint compared to conventional solvents like dichloromethane and ethyl acetate.

- Assessment Highlights :

- DEC showed a biodegradation rate exceeding 90% within 30 days.

- Lower toxicity levels contributed to safer handling practices in industrial settings.

Mechanism of Action

The mechanism of action of trans-Diethyl caronate involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The compound can also participate in oxidation and reduction reactions, where it either gains or loses electrons to form different products .

Comparison with Similar Compounds

Key Structural Features :

- Cyclopropane ring with two vicinal ester groups.

- Trans configuration of ester groups, reducing steric hindrance compared to cis isomers.

- Ethyl ester substituents, enhancing lipophilicity compared to methyl analogs.

Cyclopropane Dicarboxylate Esters

Dimethyl Caronate

- Structure : Methyl ester groups instead of ethyl.

- Reactivity : Higher volatility and faster hydrolysis due to smaller ester groups. Used as a green reagent in multi-component reactions .

- Stereochemical Impact: Enantiopure monomethyltrans-caronate (95% ee) is accessible via enzymatic resolution, highlighting the role of ester size in stereoselective transformations .

cis-Diethyl Caronate

- Structure : Cis configuration of ethyl esters on the cyclopropane.

- Reactivity: Increased steric hindrance slows reactions like saponification. For example, selective reduction of cis-18tBuH (mono-t-butyl caronate) requires orthogonal protecting groups due to steric effects .

Table 1: Comparison of Cyclopropane Dicarboxylates

Linear Diesters

Diethyl Malonate

- Structure : Linear malonate diester without a cyclopropane ring.

- Reactivity : Undergoes Claisen condensations; lacks ring strain, making it less reactive in cycloadditions. Classified as a low-priority substance by the EPA due to lower toxicity .

trans-Diethyl Fumarate

- Structure : Trans-configured double bond instead of cyclopropane.

- Reactivity : Participates in Diels-Alder reactions; electronic effects from the double bond differ from the strained cyclopropane in caronates .

Key Difference : The cyclopropane ring in this compound provides ring strain (~27 kcal/mol), enabling unique reactivity in ring-opening or strain-release reactions compared to linear diesters .

Esters with Variable Substituents

Ethyl Crotonate (trans- and cis-)

- Structure : α,β-unsaturated ester with a linear chain.

- Reactivity: Undergoes Michael additions; electronic conjugation differs from the non-conjugated cyclopropane in caronates .

Methyl Methacrylate

- Structure : Methyl ester with a terminal double bond.

- Reactivity : Polymerizes readily; caronates lack polymerizable groups but serve as rigid scaffolds in metallocene catalysts .

Biological Activity

Introduction

trans-Diethyl carbonate (DEC) is an organic compound with the formula . It is a colorless liquid that is used in various industrial applications, including as a solvent and an intermediate in organic synthesis. This article explores the biological activity of DEC, focusing on its toxicity, immunological effects, and potential therapeutic applications.

DEC is classified as a dialkyl carbonate, and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 118.12 g/mol |

| Boiling Point | 126 °C |

| Density | 0.93 g/cm³ |

| Solubility | Soluble in ethanol and ether |

Toxicity Studies

Research has indicated that DEC exhibits low acute toxicity. In animal studies, it has been found to have an LD50 value of approximately 12,900 mg/kg in rats and 6,000 mg/kg in mice, suggesting a relatively low risk of acute poisoning through ingestion . However, chronic exposure may lead to immunotoxic effects. A study on dermal exposure revealed a significant decrease in thymus weight in mice after prolonged exposure to high concentrations of DEC, indicating potential immunosuppressive effects .

Immunological Effects

A notable study investigated the immunotoxicity of DEC via topical application in a murine model. The results demonstrated that DEC exposure led to a significant reduction in the IgM antibody response to sheep red blood cells (SRBC), highlighting its potential to impair immune function . This effect was particularly pronounced at higher concentrations, raising concerns about the implications for human exposure.

Case Studies

- Immunotoxicity in Murine Models :

-

Developmental Toxicity :

- Objective : To assess potential developmental toxicity in pregnant mice.

- Method : Pregnant mice were exposed to DEC via inhalation during critical gestational periods.

- Findings : Exposure resulted in reduced maternal and fetal body weights, with increased incidences of growth-stunted and malformed fetuses at high concentrations .

Potential Therapeutic Applications

Despite its toxicological profile, there are emerging studies suggesting that DEC may have beneficial applications in organic synthesis and as a solvent for drug formulations. Its ability to act as a mild reagent in transesterification reactions has been explored for synthesizing bioactive compounds .

Q & A

Q. What are the established synthetic routes for trans-Diethyl caronate, and how can researchers optimize yield and purity?

Methodological Answer:

- The synthesis of trans-Diethyl caronate typically involves oxidation of chrysanthemic acid derivatives (e.g., methyl chrysanthemate) using oxidizing agents like OsO₄/NaIO₄, followed by esterification with ethanol .

- Enzymatic resolution using porcine liver esterase (PLE) can isolate enantiopure monomethyl intermediates (e.g., 95% ee), which are further esterified to yield trans-Diethyl caronate .

- Key optimization strategies include adjusting reaction temperatures, solvent polarity (e.g., dioxane-water mixtures), and catalyst loading. Purity can be verified via GC-MS or chiral HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) is critical for confirming cyclopropane ring geometry and ester group positions .

- Chiral HPLC or polarimetry is used to assess enantiomeric excess (ee) in intermediates .

- GC-MS and IR spectroscopy help identify functional groups and monitor reaction progress .

- For structural validation, compare experimental data with computational predictions (e.g., GAMESS for bond angles/dipole moments) .

Q. How can researchers efficiently locate peer-reviewed studies on this compound synthesis and applications?

Methodological Answer:

- Use specialized databases like SciFinder or Reaxys to search for "cyclopropane carboxylates" or "pyrethroid precursors" with filters for synthesis methods or enantioselectivity .

- Web of Science or Scopus can track citations of foundational studies (e.g., Elliott and Crombie’s work on caronate routes) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity data for this compound intermediates?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., PLE concentration, pH, temperature) to isolate variables affecting ee .

- Perform kinetic resolution studies to determine if side reactions (e.g., epimerization) occur during esterification .

- Use multivariate statistical analysis (e.g., ANOVA) to identify factors causing variability, such as solvent polarity or catalyst source .

Q. How can computational chemistry tools improve the design of enantioselective catalysts for this compound synthesis?

Methodological Answer:

- Employ density functional theory (DFT) (via GAMESS) to model transition states and predict enantioselectivity of chiral catalysts (e.g., TADDOLates) .

- Simulate solvent effects using COSMO-RS to optimize reaction media for steric control .

- Validate computational models with experimental ee data, adjusting basis sets or solvation parameters iteratively .

Q. What experimental design principles ensure robust scalability of this compound synthesis?

Methodological Answer:

- Use factorial design to evaluate critical parameters (e.g., reactant stoichiometry, agitation rate) and their interactions .

- Implement in-line analytics (e.g., FTIR probes) for real-time monitoring of intermediate concentrations .

- Include control experiments to assess thermal stability of intermediates and byproduct formation during scale-up .

Q. How can researchers leverage orthogonal protecting groups to synthesize this compound derivatives with modified ester functionalities?

Methodological Answer:

- Introduce t-butyl esters via isobutylene reaction with monomethyl caronate intermediates, followed by selective saponification (KOH/MeOH) to preserve ethyl groups .

- Use olefination or reduction of carboxylic acid intermediates to generate vinyl or hydroxymethyl derivatives for downstream applications .

- Confirm regioselectivity via NOESY NMR or X-ray crystallography .

Data Presentation & Validation

Q. What statistical methods are recommended for analyzing reproducibility in this compound synthesis?

Methodological Answer:

- Report standard deviations and confidence intervals for yield and ee across triplicate experiments .

- Use principal component analysis (PCA) to identify outlier datasets caused by instrumental or procedural errors .

- For comparative studies, apply t-tests or Mann-Whitney U tests to assess significance of differences in reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.